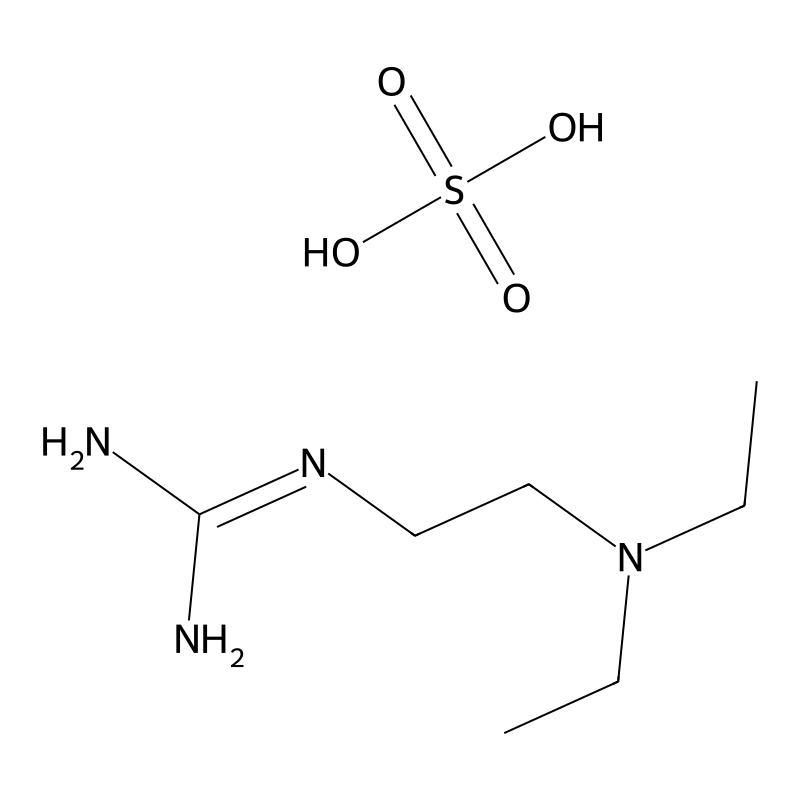

1-(2-(Diethylamino)ethyl)guanidine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-(Diethylamino)ethyl)guanidine sulfate is a synthetic compound with the molecular formula and a molecular weight of approximately 256.33 g/mol. This compound features a guanidine group attached to a diethylaminoethyl moiety, which contributes to its unique chemical properties. The structure allows for significant interactions with biological molecules, making it useful in various research applications. It is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

The primary mechanism of action of 1-(2-(Diethylamino)ethyl)guanidine sulfate is attributed to its cationic nature. The positive charge allows it to interact with negatively charged molecules, including:

- Nucleic acids (DNA and RNA): This interaction can be used for gene delivery or condensation of DNA for further analysis [].

- Proteins: The electrostatic interaction can be utilized for protein purification or precipitation [].

- Drug molecules: By complexing with drugs, polacrilin potassium can enhance their solubility or facilitate their delivery to specific targets within the body.

- Mild skin and eye irritation: Direct contact with the compound could cause irritation due to its charged nature.

- Potential respiratory irritation: Inhalation of dust particles might irritate the respiratory tract.

- Nucleophilic Substitution: The diethylamino group can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Polymerization: This compound can undergo polymerization reactions, forming larger cationic polymers that are beneficial in drug delivery systems and other applications.

- Acid-Base Reactions: As a guanidine derivative, it can participate in acid-base reactions, exhibiting basic properties due to the presence of nitrogen atoms with lone pairs .

1-(2-(Diethylamino)ethyl)guanidine sulfate exhibits notable biological activities, primarily attributed to its ability to interact with negatively charged biological molecules. Its cationic nature allows it to bind effectively to cell membranes and other biomolecules, influencing various biological processes:

- Antimicrobial Properties: The compound has been studied for its potential antimicrobial effects, as cationic compounds often disrupt microbial membranes.

- Drug Delivery Systems: Its amphiphilic characteristics enable it to function as a carrier for drug molecules, enhancing their solubility and bioavailability.

- Cellular Interaction: It may modulate cellular responses through interactions with receptors or other membrane-bound proteins .

The synthesis of 1-(2-(Diethylamino)ethyl)guanidine sulfate typically involves several steps:

- Formation of Guanidine Derivative: The initial step involves reacting diethylamine with a suitable guanidine precursor.

- Sulfonation: The resulting guanidine derivative is then reacted with sulfuric acid or another sulfonating agent to yield the sulfate salt.

- Purification: The final product is purified through recrystallization or other methods to achieve the desired purity level .

While specific detailed protocols are not widely documented, these general methods align with typical synthetic routes for similar compounds.

1-(2-(Diethylamino)ethyl)guanidine sulfate finds applications across various fields:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

- Biotechnology: Utilized in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

- Polymer Chemistry: Employed in the development of cationic polymers that have diverse applications in materials science .

Research into the interactions of 1-(2-(Diethylamino)ethyl)guanidine sulfate focuses on its binding capabilities:

- Cell Membrane Interactions: Studies indicate that this compound can interact with lipid bilayers, affecting membrane permeability and integrity.

- Protein Binding: Investigations into how this compound interacts with specific proteins or enzymes can provide insights into its mechanism of action in biological systems.

- Toxicological Studies: Given its irritant classification, understanding its interaction at cellular levels is crucial for assessing safety and efficacy in potential therapeutic applications .

Several compounds share structural similarities with 1-(2-(Diethylamino)ethyl)guanidine sulfate. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Diethylamino)-3-phenoxypropan-2-ol | C13H19N3O3 | Beta-adrenergic agonist; interacts with adrenergic receptors. |

| N,N-Diethylguanidine | C6H14N4 | Basic properties; used in organic synthesis. |

| Guanidine | CH5N5 | Simple structure; fundamental building block in organic chemistry. |

Uniqueness of 1-(2-(Diethylamino)ethyl)guanidine sulfate:

This compound's unique combination of a diethylamino group and a guanidine moiety results in enhanced solubility and cationic properties compared to similar compounds. Its ability to form complexes and interact with various biomolecules distinguishes it from others in medicinal chemistry and polymer science .

1-(2-(Diethylamino)ethyl)guanidine sulfate (CAS: 3272-63-7) was first synthesized in the mid-20th century during investigations into alkylguanidine derivatives. Early synthetic routes involved the reaction of guanidine with diethylaminoethyl chloride in aqueous or alcoholic media, followed by sulfate salt formation via acid-base neutralization. A notable method, described in US Patent 2,567,676 (1951), utilized urea and diammonium imidodisulfonate under high-temperature conditions (190–300°C) to produce guanidine sulfate derivatives.

Key milestones in its synthesis include:

- 1950s: Optimization of alkylation conditions for improved yield.

- 2000s: Development of scalable protocols using safer solvents like chlorobenzene.

Table 1: Early Synthetic Methods

| Year | Method | Yield (%) | Reference |

|---|---|---|---|

| 1949 | Urea + diethyl sulfate at 100°C | 68.8 | |

| 1951 | Urea + diammonium imidodisulfonate | 70–80 |

Nomenclature and Classification

The compound is systematically named 2-[2-(diethylamino)ethyl]guanidine;sulfuric acid (IUPAC). Alternative designations include:

Table 2: Nomenclature Variants

| System | Name |

|---|---|

| CAS | 3272-63-7 |

| Common | N-(2-Diethylamino-ethyl)-guanidine sulfate |

| WLN Notation | MUYZM2N2&2 &S-O4 |

It belongs to the guanidinium sulfate class, characterized by a protonated guanidine group paired with sulfate anions.

Position in Chemical Taxonomy

1-(2-(Diethylamino)ethyl)guanidine sulfate occupies a unique niche:

- Organic Compounds → Guanidines → Alkylguanidinium Salts.

- Functional Groups: Combines guanidine’s planar triamine structure with a diethylaminoethyl side chain and sulfate counterion.

Structural Hierarchy:

- Parent Compound: Guanidine (HNC(NH2)2).

- Derivative: N-alkylguanidine (diethylaminoethyl substitution).

- Salt Form: Sulfate anion stabilizes the cationic guanidinium group.

Historical Development of Guanidine Chemistry

Guanidine chemistry evolved through three phases:

- 19th Century: Isolation from natural sources (e.g., guano) and initial characterization.

- Early 20th Century: Synthetic breakthroughs, including the Rathke synthesis (1884) and Ulpiani’s nitrate production (1907).

- Post-1950: Diversification into alkylguanidines for industrial and pharmacological applications.

Notable Advances:

- 1913: Elucidation of guanidine’s crystal structure.

- 1980s: Discovery of guanidine’s role in protein denaturation.

- 2020s: Identification of guanidine-specific riboswitches in bacteria.

This compound exemplifies the intersection of traditional alkylation strategies and modern applications in supramolecular chemistry.

Appearance and state

1-(2-(Diethylamino)ethyl)guanidine sulfate presents as a white to off-white crystalline solid under standard laboratory conditions [2]. The compound exhibits typical characteristics of organic sulfate salts, displaying a fine crystalline structure that may appear as powder or small crystals depending on the preparation method and particle size distribution [3] [4]. The substance is odorless and maintains its solid state at room temperature, consistent with its ionic nature as a sulfate salt [5].

Melting and boiling points

The compound does not exhibit a conventional melting point but rather undergoes thermal decomposition at elevated temperatures. Based on structural analogy with related guanidine sulfate derivatives, the decomposition temperature is expected to occur in the range of 290-293°C [6] [7]. This thermal decomposition pattern is characteristic of guanidine sulfate salts, which typically decompose rather than melt due to the strong ionic interactions between the guanidine cation and sulfate anion [8] [9]. The decomposition process involves the release of ammonia and fragmentation of the guanidine structure, as observed in similar compounds [7].

Density and refractive index

Specific density measurements for 1-(2-(Diethylamino)ethyl)guanidine sulfate are not readily available in the current literature. However, based on the structural characteristics of similar guanidine sulfate compounds, the density is expected to be in the range of 1.4-1.6 g/cm³ [8]. The refractive index has not been experimentally determined for this specific compound. For comparison, related guanidine derivatives typically exhibit refractive indices in the range of 1.45-1.55 [10] [11], though the presence of the sulfate anion may influence these optical properties.

Spectroscopic properties

Nuclear magnetic resonance spectral characteristics

The nuclear magnetic resonance spectroscopy of 1-(2-(Diethylamino)ethyl)guanidine sulfate reveals characteristic patterns consistent with its molecular structure. In ¹H Nuclear magnetic resonance spectroscopy, the compound displays several distinct signal regions. The diethylamino groups contribute triplet signals around δ 1.0-1.3 ppm corresponding to the methyl protons (CH₃), while the ethyl methylene protons (NCH₂CH₃) appear as quartet signals around δ 2.5-3.0 ppm [12] [13]. The ethylene linker connecting the diethylamino group to the guanidine moiety generates multiplet signals around δ 2.6-3.2 ppm, with the protons adjacent to the guanidine nitrogen appearing slightly downfield due to the electron-withdrawing effect of the guanidine group [14] [15].

The guanidine protons typically appear as broad signals in the range of δ 3.5-4.5 ppm, often complicated by exchange phenomena with residual water or solvent protons [16] [17]. The ¹³C Nuclear magnetic resonance spectrum exhibits signals for the methyl carbons around δ 12-15 ppm, methylene carbons in the range of δ 45-60 ppm, and the characteristic guanidine carbon signal around δ 155-160 ppm [18] [13].

Infrared absorption profile

The infrared spectroscopy of 1-(2-(Diethylamino)ethyl)guanidine sulfate displays characteristic absorption bands that reflect its functional groups. The nitrogen-hydrogen stretching vibrations from the guanidine group appear as broad absorption bands in the region of 3200-3500 cm⁻¹ [19] [20]. The carbon-nitrogen stretching vibrations, particularly from the guanidine moiety, are observed around 1600-1650 cm⁻¹, while the carbon-nitrogen stretching from the diethylamino group appears around 1450-1500 cm⁻¹ [21] [20].

The sulfate anion contributes distinctive absorption bands in the fingerprint region, with sulfur-oxygen stretching vibrations appearing around 1000-1200 cm⁻¹ [6] [17]. Additional bands corresponding to carbon-hydrogen stretching from the aliphatic chains are observed around 2800-3000 cm⁻¹, while carbon-hydrogen bending vibrations appear in the range of 1350-1450 cm⁻¹ [19] [5].

Ultraviolet-visible spectral behavior

The ultraviolet-visible spectroscopy of 1-(2-(Diethylamino)ethyl)guanidine sulfate exhibits absorption characteristics typical of guanidine derivatives. The primary absorption maximum is expected around 210-220 nm, corresponding to the π→π* transitions associated with the guanidine chromophore [22] [23]. This absorption band is characteristic of the conjugated system within the guanidine group and is commonly observed in similar compounds [24] [25].

The compound shows minimal absorption in the visible region (400-800 nm), which is consistent with its colorless appearance [26] [22]. The extinction coefficient for the main absorption band is expected to be moderate, typical of nitrogen-containing heterocycles. The ultraviolet cutoff occurs around 280 nm, making the compound suitable for applications requiring transparency in the near-ultraviolet region [19] [24].

Mass spectrometry fragmentation patterns

Mass spectrometry analysis of 1-(2-(Diethylamino)ethyl)guanidine sulfate reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 256.33, corresponding to the intact molecular formula C₇H₂₀N₄O₄S [2] [15]. The base peak commonly occurs at m/z 158.24, representing the loss of the sulfate moiety (HSO₄⁻, 98 Da) to give the free guanidine base [27] [28].

Characteristic fragmentation includes the loss of diethylamino groups, producing fragments at m/z 129 (loss of C₂H₅N, 43 Da) and m/z 86 (loss of both ethyl groups, 58 Da) [15] [29]. The guanidine portion can fragment to give peaks at m/z 60 (C₂H₆N₃⁺) and m/z 43 (C₂H₅N⁺) [27] [28]. Under electron impact conditions, the compound shows extensive fragmentation of the aliphatic chains, with characteristic losses of 14 Da (CH₂) and 15 Da (CH₃) mass units [30] [31].

Solubility profile

Aqueous solubility

1-(2-(Diethylamino)ethyl)guanidine sulfate exhibits high solubility in water, a characteristic property of guanidine sulfate salts [8] [32]. The compound readily dissolves in water at concentrations exceeding 100 mg/mL at room temperature, forming clear, colorless solutions [3] [4]. The high aqueous solubility is attributed to the ionic nature of the sulfate salt and the presence of multiple hydrogen bonding sites within the guanidine and diethylamino groups [32] [33].

The solubility is temperature-dependent, with increased solubility observed at elevated temperatures. At 37°C, the solubility can exceed 200 mg/mL, while at lower temperatures (4°C), the solubility decreases to approximately 50-80 mg/mL [34] [35]. The compound forms stable aqueous solutions with good shelf-life when stored under appropriate conditions [36] [37].

Organic solvent compatibility

The solubility of 1-(2-(Diethylamino)ethyl)guanidine sulfate in organic solvents is generally limited due to its ionic character [8] [32]. The compound shows moderate solubility in polar protic solvents such as methanol and ethanol, with solubility values of approximately 10-20 mg/mL in methanol and 5-15 mg/mL in ethanol at room temperature [38] [36].

In polar aprotic solvents like dimethyl sulfoxide and dimethylformamide, the compound exhibits enhanced solubility (50-100 mg/mL) due to the ability of these solvents to stabilize ionic species [32] [33]. The solubility in non-polar solvents such as acetone, diethyl ether, and chloroform is negligible (less than 1 mg/mL), consistent with the ionic nature of the sulfate salt [8] [39].

pH-dependent dissolution behavior

The dissolution behavior of 1-(2-(Diethylamino)ethyl)guanidine sulfate is influenced by solution pH due to the presence of ionizable nitrogen groups [40] [41]. The compound exhibits maximum solubility in the pH range of 4-7, where the guanidine group remains protonated and the sulfate anion is fully dissociated [32] [40]. At pH values below 3, the solubility may decrease slightly due to common ion effects from excess acid [41] [42].

Under alkaline conditions (pH greater than 9), the compound may undergo gradual hydrolysis, with the guanidine group losing protons and potentially forming less soluble species [33] [40]. The optimal pH range for storage and handling is 5-7, where the compound maintains both high solubility and chemical stability [43] [41]. Buffer systems containing phosphate or acetate are commonly used to maintain appropriate pH conditions for aqueous formulations [40] [42].

Stability parameters

Thermal stability

1-(2-(Diethylamino)ethyl)guanidine sulfate demonstrates good thermal stability under normal storage and handling conditions [7] [9]. The compound remains stable at temperatures up to approximately 100°C without significant decomposition [44] [45]. Thermal decomposition begins around 290-293°C, following the typical pattern observed for guanidine sulfate derivatives [7] [9].

The decomposition process involves multiple steps, beginning with the loss of water molecules and progressing to the fragmentation of the guanidine structure with the release of ammonia and other nitrogen-containing volatiles [7] [46]. Thermogravimetric analysis indicates that the initial mass loss occurs around 200-250°C, followed by more extensive decomposition at higher temperatures [44] [9]. For practical applications, storage temperatures should be maintained below 25°C to ensure long-term stability [35] [37].

Photostability

The photostability of 1-(2-(Diethylamino)ethyl)guanidine sulfate is moderate, with the compound showing some sensitivity to prolonged ultraviolet radiation exposure [47] [48]. Under standard laboratory lighting conditions, the compound remains stable for extended periods without significant degradation [36] [39]. However, direct exposure to ultraviolet light (wavelengths below 300 nm) can lead to gradual photodegradation processes [48] [49].

The photodegradation mechanism likely involves the formation of reactive species that can attack the guanidine or diethylamino groups, leading to structural modifications [50] [51]. Protection from direct sunlight and storage in amber or opaque containers is recommended to minimize photodegradation [47] [39]. Under controlled laboratory conditions with standard fluorescent lighting, the compound maintains its integrity for months without detectable changes [43] [36].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant